N-allyl-2-(4-biphenylyl)acetamide
Overview
Description
N-allyl-2-(4-biphenylyl)acetamide is an organic compound that belongs to the class of acetamides It features an allyl group attached to the nitrogen atom and a biphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-2-(4-biphenylyl)acetamide typically involves the reaction of 4-biphenylacetic acid with allylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride. This intermediate is then reacted with allylamine to yield the desired acetamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group or the biphenyl moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, other substituted acetamides.
Scientific Research Applications
N-allyl-2-(4-biphenylyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-allyl-2-(4-biphenylyl)acetamide involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The biphenyl moiety can intercalate into biological membranes or interact with proteins, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular signaling.
Comparison with Similar Compounds
N-phenylacetamide: Similar structure but lacks the biphenyl and allyl groups.
N-allylacetamide: Similar structure but lacks the biphenyl group.
N-(4-biphenylyl)acetamide: Similar structure but lacks the allyl group.
Uniqueness: N-allyl-2-(4-biphenylyl)acetamide is unique due to the presence of both the allyl and biphenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The allyl group provides reactivity for further chemical modifications, while the biphenyl moiety offers stability and potential for interactions with biological targets.
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-prop-2-enylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-2-12-18-17(19)13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h2-11H,1,12-13H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWHCSMAYKAQRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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